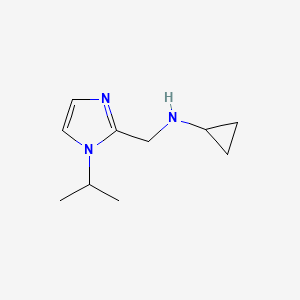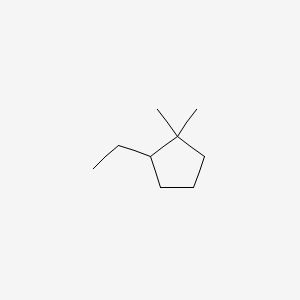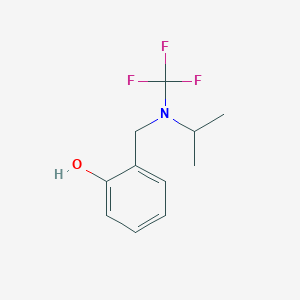
2-((Isopropyl(trifluoromethyl)amino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Isopropyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with an isopropyl(trifluoromethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Isopropyl(trifluoromethyl)amino)methyl)phenol typically involves a multi-step process. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent substitution reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-((Isopropyl(trifluoromethyl)amino)methyl)phenol can undergo several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in precursor compounds can be reduced to an amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-((Isopropyl(trifluoromethyl)amino)methyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((Isopropyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenol group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((Isopropyl(trifluoromethyl)amino)methyl)phenol include:
Trifluoromethylphenols: Compounds with a trifluoromethyl group attached to a phenol ring.
Isopropylphenols: Compounds with an isopropyl group attached to a phenol ring.
Aminomethylphenols: Compounds with an aminomethyl group attached to a phenol ring.
Uniqueness
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropyl and aminomethyl groups contribute to its reactivity and potential biological activity.
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-[[propan-2-yl(trifluoromethyl)amino]methyl]phenol |
InChI |
InChI=1S/C11H14F3NO/c1-8(2)15(11(12,13)14)7-9-5-3-4-6-10(9)16/h3-6,8,16H,7H2,1-2H3 |
InChI Key |
YWOHXBCLCJFCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



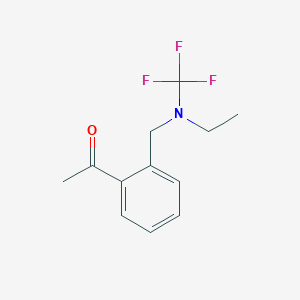
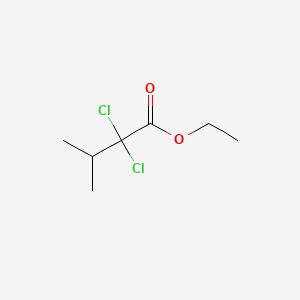
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)
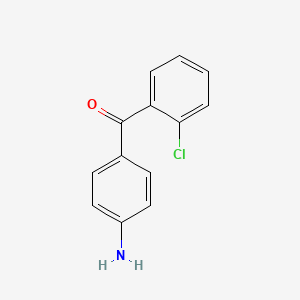
![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
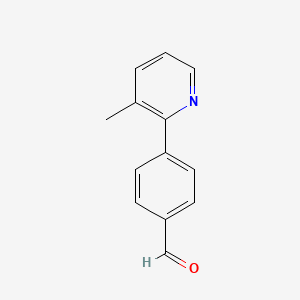
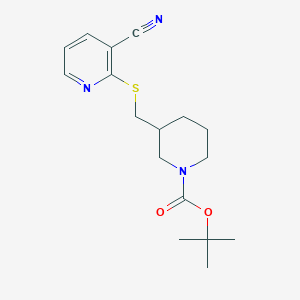
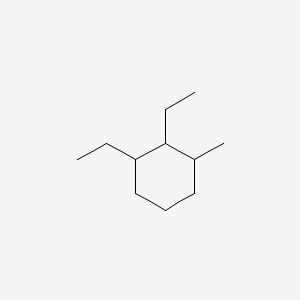
![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)


